4-Bromo-N-ethyl-2-fluorobenzamide
Overview
Description
“4-Bromo-N-ethyl-2-fluorobenzamide” is a chemical compound with the molecular formula C9H9BrFNO . It has a molecular weight of 246.08 g/mol . The IUPAC name for this compound is 4-bromo-N-ethyl-2-fluorobenzamide .
Molecular Structure Analysis
The molecular structure of “4-Bromo-N-ethyl-2-fluorobenzamide” consists of a benzamide core with bromine and fluorine substituents at the 4 and 2 positions, respectively . The ethyl group is attached to the nitrogen atom of the amide group .Scientific Research Applications
Chemical Synthesis
“4-Bromo-N-ethyl-2-fluorobenzamide” is used in chemical synthesis. It is a part of the Thermo Scientific Chemicals brand product portfolio . It has a molecular formula of C7H5BrFNO and a molecular weight of 218.025 g/mol .
Electrochemical Fluorination
This compound has been used in electrochemical fluorination studies. Specifically, the electrochemical fluorination of 4-bromobenzamide in anhydrous HF has been investigated .
Preparation of (N -benzylpiperidin-4-yl)-4-tri- n -butylstannylbenzamide
4-Bromobenzamide has been used in the preparation of (N -benzylpiperidin-4-yl)-4-tri- n -butylstannylbenzamide .
Preparation of 2-functionalized Aromatic Monoaldehydes
4-Bromo-2-fluorobenzaldehyde, a related compound, has been used in the preparation of 2-functionalized aromatic monoaldehydes .
Preparation of Phenol Fluorostilbenes
4-Bromo-2-fluorobenzaldehyde has also been used in the preparation of phenol fluorostilbenes .
Preparation of Benzyl Amine-based Histamine H3 Antagonist
This compound has been used in the preparation of a benzyl amine-based histamine H3 antagonist having serotonin reuptake activity .
Synthesis of 3-fluoro-8- (methylthio)dibenzo [b,f]thiepin-10 (11H)-one
2-Bromo-4-fluorobenzoic acid, another related compound, has been used in the synthesis of 3-fluoro-8- (methylthio)dibenzo [b,f]thiepin-10 (11H)-one .
Synthesis of 2- ((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic Acid
2-Bromo-4-fluorobenzoic acid has also been used in the synthesis of 2- ((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid .
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-ethyl-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCAXTFEUQRZDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640738 | |
Record name | 4-Bromo-N-ethyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
749927-82-0 | |
Record name | 4-Bromo-N-ethyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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